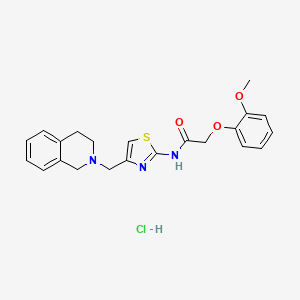

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide hydrochloride

Beschreibung

This compound is a benzothiazole-isoquinoline hybrid featuring a thiazole core substituted with a 3,4-dihydroisoquinolinylmethyl group at position 4 and a 2-methoxyphenoxyacetamide moiety at position 2. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Eigenschaften

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S.ClH/c1-27-19-8-4-5-9-20(19)28-14-21(26)24-22-23-18(15-29-22)13-25-11-10-16-6-2-3-7-17(16)12-25;/h2-9,15H,10-14H2,1H3,(H,23,24,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQAUYBNQALXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide hydrochloride typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Attachment of the Dihydroisoquinoline Moiety: The dihydroisoquinoline moiety can be introduced via a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Coupling with the Methoxyphenoxy Group: The final step involves coupling the thiazole-dihydroisoquinoline intermediate with 2-methoxyphenoxyacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the thiazole ring or the dihydroisoquinoline moiety.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols can replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiazole or dihydroisoquinoline derivatives.

Substitution: Amino or thioether derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide hydrochloride has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

Biological Studies: The compound is used in biochemical assays to study receptor binding and enzyme inhibition.

Pharmacology: It serves as a lead compound in drug discovery programs aimed at developing new pharmaceuticals.

Industrial Applications: It may be used in the synthesis of more complex molecules for various industrial applications.

Wirkmechanismus

The mechanism of action of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The compound’s 2-methoxyphenoxy group distinguishes it from analogs with simpler substituents (e.g., halogens or methoxy on benzothiazole). Key comparisons include:

Key Observations :

- Halogen vs. Alkoxy Substituents : Chloro/bromo substituents (e.g., 4b, 4c) yield higher purity (100%) compared to methoxy (93.7% for 4k), possibly due to steric or electronic effects during synthesis .

- Salt Form : The hydrochloride salt in the target compound likely increases solubility relative to neutral analogs, though melting point data are unavailable for direct comparison .

- Melting Points : Most analogs melt between 240–260°C, suggesting rigid aromatic frameworks. The dichlorophenyl analog () has a significantly higher melting point (459–461°C), attributed to strong intermolecular hydrogen bonding .

Structural Variations and Implications

- Thiazole/Isoquinoline Hybridization: The dihydroisoquinolinylmethyl group in the target compound introduces conformational flexibility absent in simpler benzothiazole derivatives (e.g., 4b–4p in and ). This may influence receptor binding or metabolic stability .

- Methoxyphenoxy vs.

Critical Differences :

Spectroscopic and Crystallographic Insights

- NMR/IR Data: The target compound’s dihydroisoquinoline protons would resonate near δ 2.5–4.0 (CH2 and N–CH2), while the methoxyphenoxy group would show aromatic protons (δ 6.5–7.5) and a methoxy signal (δ ~3.8) .

- Crystal Packing : Unlike the dichlorophenyl analog (), which forms hydrogen-bonded dimers, the hydrochloride salt of the target compound may exhibit ionic interactions, altering its solid-state stability .

Biologische Aktivität

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide hydrochloride is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C₂₄H₂₃ClN₄O₃S

- Molecular Weight : 483.0 g/mol

- CAS Number : 1215842-13-9

The structure includes a thiazole ring, a dihydroisoquinoline moiety, and a methoxyphenoxy acetamide group, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole and dihydroisoquinoline components are known to modulate enzyme activities and receptor interactions, which can lead to significant pharmacological effects.

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and proliferation.

- Receptor Modulation : Potential interactions with serotonin receptors suggest influences on neuropharmacological pathways, which could be beneficial in treating psychiatric disorders.

Anticancer Properties

Research indicates that N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide hydrochloride exhibits notable anticancer activity:

- Inhibition of Tumor Growth : Studies have shown that this compound can significantly suppress tumor cell proliferation in various cancer models.

- Mechanisms of Action : It may exert its effects by inducing apoptosis in cancer cells and inhibiting angiogenesis, which is critical for tumor growth.

Neuropharmacological Effects

The compound's interaction with serotonin receptors could provide avenues for treating mood disorders:

- Serotonin Receptor Binding : Preliminary studies suggest that it may act as a modulator of serotonin pathways, potentially alleviating symptoms of depression and anxiety.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell lines (e.g., breast and prostate cancer) with IC50 values in the low micromolar range. |

| Study 2 | Investigated the neuropharmacological effects, showing enhanced serotonergic activity in animal models, leading to improved mood-related behaviors. |

| Study 3 | Explored the compound's potential as an anti-inflammatory agent, indicating reduced cytokine production in vitro. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.